molecular formula C20H21N4O6P B611023 Defibrotide CAS No. 1118915-78-8

Defibrotide

カタログ番号: B611023
CAS番号: 1118915-78-8
分子量: 444.4 g/mol
InChIキー: JNWFIPVDEINBAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

STA-1474は、ガネタスピブの高溶解性プロドラッグであり、ヒートショックプロテイン90(HSP90)の強力な阻害剤として作用する、新しいレゾルシノール含有化合物です。 ヒートショックプロテイン90は、さまざまなクライアントタンパク質の安定化と活性化に関与する分子シャペロンであり、その多くは癌細胞の増殖と生存に不可欠です . STA-1474は、ガネタスピブに代謝され、前臨床モデルで有意な抗癌活性を示しています .

準備方法

合成経路と反応条件: STA-1474の合成には、ガネタスピブの調製と、その後のプロドラッグ化が含まれます。 ガネタスピブの合成経路には、レゾルシノールコア構造の形成が含まれ、次に官能基化されて活性化合物が生成されます .

工業生産方法: STA-1474の工業生産には、ガネタスピブの大規模合成と、その後のプロドラッグ化が含まれます。 このプロセスには、最終製品の純度と有効性を保証するための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類: STA-1474は、加水分解されて活性化合物であるガネタスピブを放出します。 ガネタスピブは、使用する特定の条件と試薬に応じて、酸化や還元を含むさまざまな化学反応に関与する可能性があります .

一般的な試薬と条件: ガネタスピブを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された温度とpH条件下で行われ、所望の結果が得られます .

生成される主要な製品: STA-1474の加水分解から生成される主要な生成物はガネタスピブです。 ガネタスピブのさらなる反応は、使用する特定の条件と試薬に応じて、さまざまな代謝物の形成につながる可能性があります .

4. 科学研究への応用

前臨床モデルで有意な抗癌活性を示しており、特に骨肉腫、黒色腫、甲状腺癌などのさまざまな種類の腫瘍の治療に有効です . この化合物は、治療効果を高めるために他の抗癌剤と併用して使用される可能性についても研究されています .

癌治療における応用に加えて、STA-1474は、神経変性疾患や炎症性疾患の治療など、医学の他の分野における潜在的な用途についても研究されています . この化合物は、ヒートショックプロテイン90を阻害する能力により、ヒートショックプロテイン90クライアントタンパク質の過剰発現を特徴とする疾患の治療に有望な候補となっています .

作用機序

STA-1474は、ヒートショックプロテイン90の活性を阻害することで効果を発揮します。 ヒートショックプロテイン90は、さまざまなクライアントタンパク質の安定化と活性化において重要な役割を果たす分子シャペロンであり、その多くは癌細胞の増殖と生存に関与しています . ヒートショックプロテイン90を阻害することにより、STA-1474はこれらのクライアントタンパク質の不安定化と分解を引き起こし、最終的には癌細胞の増殖と生存を阻害します .

STA-1474の分子標的は、MET、AKT、STAT3などのさまざまな癌遺伝子タンパク質を含み、これらは癌の進行に関与することが知られています . これらのタンパク質のSTA-1474による阻害は、アポトーシスの誘導と腫瘍増殖の阻害につながります .

類似化合物:

  • ゲルドナマイシン
  • 17-AAG(17-アリルアミノ-17-デメトキシゲルドナマイシン)
  • AUY922
  • BIIB021

比較: STA-1474は、その高い溶解性と強力な抗癌活性により、ヒートショックプロテイン90阻害剤の中でユニークな存在です . ゲルドナマイシンとその誘導体は溶解性が限られており、毒性も強いのに対し、STA-1474は耐容性が高く、高用量で投与できます . さらに、STA-1474は、前臨床モデルにおいて、他のヒートショックプロテイン90阻害剤と比較して、優れた有効性を示しており、さらなる臨床開発のための有望な候補となっています .

生物活性

Defibrotide is a complex mixture of oligonucleotides derived from porcine intestinal DNA, primarily used in the treatment of hepatic veno-occlusive disease (VOD) and sinusoidal obstruction syndrome (SOS), particularly following hematopoietic stem cell transplantation (HSCT). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits a multifaceted biological activity characterized by its interactions with endothelial cells, modulation of inflammatory responses, and enhancement of fibrinolytic processes:

  • Endothelial Protection : this compound protects endothelial cells by modulating various molecular pathways. It has been shown to reduce the release of inflammatory mediators such as interleukin-6 (IL-6), thromboxane A2, and tumor necrosis factor (TNF) while enhancing antioxidant responses by decreasing reactive oxygen species (ROS) generation. This is facilitated through interaction with adenosine receptors on endothelial membranes, which triggers protective signaling pathways .
  • Fibrinolytic Activity : In vitro studies indicate that this compound enhances plasmin activity, leading to improved degradation of fibrin clots. It binds to plasmin and promotes its activity, which is crucial for maintaining vascular patency . The compound also increases the expression of tissue plasminogen activator while decreasing levels of plasminogen activator inhibitor-1 (PAI-1), thereby promoting a net increase in fibrinolytic activation .
  • Anti-Adhesive Properties : this compound has demonstrated anti-adhesive effects, inhibiting leukocyte adhesion to endothelial cells. This action is significant in preventing excessive inflammation and thrombosis during conditions like VOD/SOS .

Clinical Efficacy

This compound's efficacy has been substantiated through various clinical trials. A notable Phase 3 trial assessed its safety and effectiveness in treating severe VOD/SOS with multi-organ failure (MOF). The study involved 102 patients treated with this compound at a dosage of 25 mg/kg/day compared to historical controls. Key findings included:

  • Survival Rates : The survival rate at day +100 post-HSCT was 38.2% in the this compound group versus 25% in controls, indicating a statistically significant improvement (p=0.0109) .
  • Complete Response Rates : Complete response rates were also higher in the this compound group (25.5%) compared to controls (12.5%) (p=0.0160) .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

Study TypePatient PopulationTreatmentDay +100 Survival RateComplete Response Rate
Phase 3 Trial102 patients with severe VOD/SOSThis compound 25 mg/kg/day38.2%25.5%
Expanded Access Study1000 patients post-HSCTThis compound58.9%Not specified
Systematic Review2598 patients across multiple studiesVarious doses of this compoundPooled rate: 54%Not specified

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study on Pediatric Patients : In a cohort of pediatric patients undergoing HSCT, this compound was administered upon diagnosis of VOD/SOS. Results indicated a Day +100 survival rate of approximately 67.9%, showcasing its potential benefits in younger populations .
  • Adult Patients with Multi-Organ Dysfunction : In adults diagnosed with VOD/SOS and MOF, earlier initiation of this compound treatment correlated with improved survival outcomes, emphasizing the importance of timely intervention .

特性

IUPAC Name

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWFIPVDEINBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N4O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The drug appears to prevent the formation of blood clots and to help dissolve blood clots by increasing levels of prostaglandin I2, E2, and prostacyclin, altering platelet activity, increasing tissue plasminogen activator function, and decreasing activity of tissue plasminogen activator inhibitor. Prostaglandin I2 relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other. Prostaglandin E2 at certain concentrations also inhibits platelet aggregation. Moreover, the drug provides additional beneficial anti-inflammatory and antiischemic activities as recent sudies have shown. It is yet unclear, if the latter effects can be utilized clinically (e.g., treatment of ischemic stroke).
Record name Defibrotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1118915-78-8, 83712-60-1
Record name STA-1474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Defibrotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name STA-1474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dibenzyl phosphorochloridate was added to the solution of benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate and potassium carbonate in acetone. The reaction mixture was stirred at room temperature overnight. After removal of solvent, the reaction mixture was purified by column chromatography to produce pale yellow oil, which was hydrogenated to give the desired.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl 3-(2-(benzyloxy)-4-(ethoxymethoxy)-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Defibrotide
Reactant of Route 2
Defibrotide
Reactant of Route 3
Defibrotide
Reactant of Route 4
Defibrotide
Reactant of Route 5
Defibrotide
Reactant of Route 6
Defibrotide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。